Cas no 14400-67-0 (2,5-Dimethyl-3(2H)-furanone)

2,5-Dimethyl-3(2H)-furanone Chemical and Physical Properties
Names and Identifiers
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- 2,5-Dimethylfuran-3(2H)-one
- 2,5-Dimethyl-2,3-dihydrofuran-3-one
- 2,5-Dimethyl-3(2H)-Furanone
- DiMethyl Malonate
- 2,5 Dimethyl furan-3-one
- FEMA 4101
- 5-DiMethyl-2
- 3-dihydrofuran-3-one
- 2,5-dimethyl-3(2h)-furanon
- 2,5-Dimethyl-2H-furan-3-one
- 2H-Furan-3-one, 2,5-dimethyl
- 3(2H)-Furanone, 2,5-dimethyl-
- 2,5-Dimethyl-(2H)furanone, 94%
- 2,5-Dimethyl-3(2H)-furanone
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- MDL: MFCD00052571
- Inchi: InChI=1S/C6H8O2/c1-4-3-6(7)5(2)8-4/h3,5H,1-2H3
- InChI Key: ASOSVCXGWPDUGN-UHFFFAOYSA-N
- SMILES: CC1=CC(=O)C(C)O1
Computed Properties
- Exact Mass: 112.05200
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 5
- Surface Charge: 0
- XLogP3: 0.8
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.060(lit.)
- Boiling Point: 72°C/13mmHg(lit.)
- Flash Point: 52℃(lit.)
- Refractive Index: 1.4808
- PSA: 26.30000
- LogP: 0.87800
- Solubility: Not determined
- FEMA: 4101 | 2,5-DIMETHYL-3(2H)-FURANONE
2,5-Dimethyl-3(2H)-furanone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H227
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN3271
- Hazard Category Code: R22
- Safety Instruction: 24/25
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at room temperature
- Packing Group:III
- PackingGroup:III
- Risk Phrases:R22
- Hazard Level:3
- Packing Group:III
- HazardClass:3
- Safety Term:3
2,5-Dimethyl-3(2H)-furanone Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2,5-Dimethyl-3(2H)-furanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-332607-25.0g |
2,5-dimethyl-2,3-dihydrofuran-3-one |
14400-67-0 | 95% | 25.0g |
$445.0 | 2023-02-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D90460-25g |
2,5-Dimethyl-3(2H)-furanone |
14400-67-0 | 98% | 25g |
¥278.0 | 2023-09-08 | |
Enamine | EN300-1740276-100g |
2,5-dimethyl-2,3-dihydrofuran-3-one |
14400-67-0 | 95% | 100g |
$1601.0 | 2023-09-04 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12182-5g |
2,5-Dimethyl-3(2H)-furanone, 94% |
14400-67-0 | 94% | 5g |
¥1211.00 | 2023-02-26 | |
eNovation Chemicals LLC | D952076-500g |
3(2H)-Furanone, 2,5-dimethyl- |
14400-67-0 | 98% | 500g |
$900 | 2023-05-18 | |
Ambeed | A633485-1g |
2,5-Dimethylfuran-3(2H)-one |
14400-67-0 | 98% | 1g |
$7.0 | 2024-04-23 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D102990-25g |
2,5-Dimethyl-3(2H)-furanone |
14400-67-0 | 98% | 25g |
¥304.90 | 2023-09-03 | |
TRC | D477780-500mg |
2,5-Dimethyl-3(2H)-furanone |
14400-67-0 | 500mg |
$87.00 | 2023-05-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012285-5g |
2,5-Dimethyl-3(2H)-furanone |
14400-67-0 | 98% | 5g |
¥70 | 2024-05-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W410100-SAMPLE-K |
2,5-Dimethyl-3(2H)-furanone |
14400-67-0 | natural, ≥98%, FG | 587.6 | 2021-05-17 |
2,5-Dimethyl-3(2H)-furanone Related Literature
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Andrea Giustini,Massimiliano Aschi,Heejune Park,Giovanni Meloni Phys. Chem. Chem. Phys. 2021 23 19424
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2. A novel synthesis of pyrazol-3-ones from biacetyl dimer and arenediazonium saltsCarlo Venturello J. Chem. Soc. Perkin Trans. 1 1978 681
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3. Synthesis of 4-hydroxy-2,5-dimethylfuran-3(2H)-one (furaneol) from (2R,3R)-tartaric acidMark A. Briggs,Alan H. Haines,Haydn F. Jones J. Chem. Soc. Perkin Trans. 1 1985 795
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4. The effect of high pressure on the formation of volatile products in a model Maillard reactionMark Bristow,Neil S. Isaacs J. Chem. Soc. Perkin Trans. 2 1999 2213
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5. The effect of high pressure on the formation of volatile products in a model Maillard reactionMark Bristow,Neil S. Isaacs J. Chem. Soc. Perkin Trans. 2 1999 2213
Additional information on 2,5-Dimethyl-3(2H)-furanone
Professional Introduction to 2,5-Dimethyl-3(2H)-furanone (CAS No. 14400-67-0)
2,5-Dimethyl-3(2H)-furanone, identified by its Chemical Abstracts Service (CAS) number 14400-67-0, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the furanone family, a class of molecules known for their diverse biological activities and industrial applications. The structural framework of 2,5-Dimethyl-3(2H)-furanone consists of a furan ring substituted with two methyl groups at the 2- and 5-positions, and a carbonyl group at the 3-position, which contributes to its unique reactivity and functional potential.
The significance of 2,5-Dimethyl-3(2H)-furanone in modern scientific research stems from its versatile chemical properties and emerging applications in drug discovery, agrochemicals, and material science. Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for this compound, facilitating its integration into various research and industrial processes. The ability to modify the furanone core through strategic functionalization has opened new avenues for developing novel bioactive molecules.
In the realm of pharmaceutical research, 2,5-Dimethyl-3(2H)-furanone has been explored for its potential as a pharmacophore in the development of therapeutic agents. Studies have demonstrated its inhibitory effects on certain enzymatic pathways and its ability to interact with biological targets relevant to metabolic disorders, inflammation, and cancer. For instance, recent investigations have highlighted its role as an intermediate in the synthesis of compounds that exhibit antioxidant and anti-inflammatory properties. These findings align with the growing interest in natural product-inspired scaffolds for drug development.
The structural motif of 2,5-Dimethyl-3(2H)-furanone also makes it a valuable building block in the synthesis of more complex molecules. Its reactivity allows for facile incorporation into larger organic frameworks through condensation reactions, cyclization processes, and other synthetic transformations. This adaptability has been leveraged in the creation of novel heterocycles with enhanced biological activity. For example, derivatives of 2,5-Dimethyl-3(2H)-furanone have been investigated for their antimicrobial properties, showcasing the compound’s potential in combating resistant bacterial strains.
From an industrial perspective, 2,5-Dimethyl-3(2H)-furanone finds utility in the production of specialty chemicals and fine intermediates. Its stability under various reaction conditions makes it a reliable component in multi-step synthetic routes. Additionally, advancements in green chemistry have led to the development of more sustainable methods for synthesizing this compound, reducing waste and energy consumption. Such innovations are critical in aligning chemical manufacturing practices with environmental stewardship goals.
The applications of 2,5-Dimethyl-3(2H)-furanone extend beyond pharmaceuticals into other sectors. In material science, for instance, furanones are being explored as precursors for high-performance polymers and coatings due to their thermal stability and mechanical strength. The unique electronic properties of 2,5-Dimethyl-3(2H)-furanone also make it a candidate for use in organic electronics and photovoltaic devices.
Recent research has further elucidated the mechanistic aspects of reactions involving 2,5-Dimethyl-3(2H)-furanone, providing insights into how its structure influences reactivity. Computational studies have been instrumental in predicting reaction outcomes and optimizing synthetic pathways. These computational approaches complement experimental efforts by offering rapid screening of potential modifications and by helping to rationalize observed phenomena at a molecular level.
The future prospects for 2,5-Dimethyl-3(2H)-furanone are promising, with ongoing studies aimed at expanding its chemical space through innovative synthetic strategies. Collaborative efforts between academia and industry are expected to drive further discoveries and applications. As our understanding of molecular interactions deepens, compounds like 14400-67-0 will continue to play a pivotal role in advancing scientific knowledge and technological innovation.
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